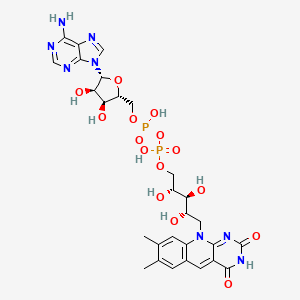

1-Deaza-fad

Description

Contextualizing Flavin Adenine (B156593) Dinucleotide (FAD) Analogs in Enzymology

The study of flavoenzymes has been greatly advanced by the application of FAD analogs. These are molecules that mimic the structure of the natural FAD cofactor but possess specific alterations to the isoalloxazine ring, the ribityl chain, or the adenine moiety. mdpi.com By incorporating these analogs into the active site of a flavoenzyme, researchers can observe how the induced changes affect the enzyme's catalytic activity, substrate binding, and spectroscopic properties. This approach allows for the systematic investigation of the structure-function relationships that govern flavoenzyme catalysis. The insights gained from such studies are crucial for understanding not only the basic biology of these enzymes but also for potential applications in biotechnology and drug development.

The Significance of Structural Analogs in Elucidating Flavoenzyme Mechanisms

Structural analogs of FAD are instrumental in dissecting the complex reaction mechanisms of flavoenzymes. These mechanisms often involve the transfer of electrons and protons, and the precise role of the flavin cofactor in these processes can be difficult to determine. By altering the electronic properties of the flavin ring through the introduction of different substituents, researchers can systematically perturb the catalytic process.

A key feature of the native flavin is the nitrogen atom at the N(1) position of the isoalloxazine ring. This atom is thought to play a crucial role in modulating the redox potential of the flavin and in stabilizing reaction intermediates. The substitution of this nitrogen with a carbon atom, as is the case in 1-deaza-FAD, creates a powerful tool for investigating the importance of this specific position. This modification can significantly alter the electronic and catalytic properties of the cofactor, providing clear insights into the role of the N(1) atom in the enzymatic reaction.

Overview of this compound as a Mechanistic Probe

This compound is a synthetic analog of FAD in which the nitrogen atom at the 1-position of the isoalloxazine ring is replaced by a carbon-hydrogen group. This seemingly minor change has profound implications for the chemical reactivity of the flavin, making this compound an invaluable probe for studying flavoenzyme mechanisms.

Furthermore, the replacement of the N(1) atom can impact the stability of key reaction intermediates. For instance, in many flavoenzyme-catalyzed hydroxylation reactions, a flavin hydroperoxide intermediate is formed. The N(1) atom is believed to play a role in stabilizing this intermediate. Studies using this compound have provided direct evidence for this role.

A notable example is the study of phenol (B47542) hydroxylase and melilotate hydroxylase. When the native FAD cofactor in these enzymes was replaced with this compound, the enzymes were no longer able to hydroxylate their respective substrates. umich.edu However, they could still catalyze the oxidation of the cosubstrate NAD(P)H, leading to the production of hydrogen peroxide. umich.edu This finding strongly suggests that the N(1) atom of the flavin is essential for the hydroxylation step of the reaction, likely through its involvement in the chemistry of the flavin hydroperoxide intermediate. umich.edu The this compound-substituted enzymes were found to form a detectable flavin C(4a) hydroperoxide intermediate, but this intermediate could not be effectively used for substrate hydroxylation and instead decomposed to produce hydrogen peroxide. umich.edu

Another compelling example comes from studies on UDP-galactopyranose mutase (UGM), an enzyme that catalyzes the conversion of UDP-galactopyranose to UDP-galactofuranose. UGM reconstituted with this compound showed comparable catalytic activity to the native enzyme. nih.gov This result, in conjunction with the fact that the enzyme is inactive with 5-deaza-FAD (an analog restricted to two-electron transfer), provides strong support for a radical-based mechanism for UGM catalysis. nih.gov

These examples highlight the power of this compound as a mechanistic probe. By observing the functional consequences of this specific modification, researchers can gain a deeper understanding of the intricate chemical events that occur within the active sites of flavoenzymes.

Compound Information

| Compound Name | Abbreviation |

| Flavin Adenine Dinucleotide | FAD |

| 1-Deaza-Flavin Adenine Dinucleotide | This compound |

| Flavin Mononucleotide | FMN |

| Nicotinamide (B372718) Adenine Dinucleotide (Phosphate) | NAD(P)H |

| UDP-galactopyranose | |

| UDP-galactofuranose |

Research Findings on Enzyme Activity with this compound

| Enzyme | Native FAD Activity | This compound Activity | Mechanistic Implication | Reference |

| UDP-galactopyranose mutase | kcat = 25 s⁻¹ | kcat = 22 s⁻¹ | Supports a radical-based mechanism. | nih.gov |

| Phenol Hydroxylase | Substrate hydroxylation | No hydroxylation, but NAD(P)H oxidation occurs. | N(1) atom is critical for the hydroxylation step. | umich.edu |

| Melilotate Hydroxylase | Substrate hydroxylation | No hydroxylation, but NAD(P)H oxidation occurs. | N(1) atom is critical for the hydroxylation step. | umich.edu |

Properties

CAS No. |

57818-88-9 |

|---|---|

Molecular Formula |

C28H34N8O15P2 |

Molecular Weight |

784.6 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |

InChI |

InChI=1S/C28H34N8O15P2/c1-11-3-13-5-14-24(33-28(43)34-26(14)42)35(15(13)4-12(11)2)6-16(37)20(39)17(38)7-48-52(44,45)51-53(46,47)49-8-18-21(40)22(41)27(50-18)36-10-32-19-23(29)30-9-31-25(19)36/h3-5,9-10,16-18,20-22,27,37-41H,6-8H2,1-2H3,(H,44,45)(H,46,47)(H2,29,30,31)(H,34,42,43)/t16-,17+,18+,20-,21+,22+,27+/m0/s1 |

InChI Key |

GLDULYQMIPGSPD-AUSFFQRRSA-N |

SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-deaza-FAD 1-deaza-FAD, ion(1-) 5-deaza-FAD 5-deazaFAD 5-deazariboflavin-5'-diphosphate deazaFAD |

Origin of Product |

United States |

Chemical Synthesis and Analog Preparation Strategies for 1 Deaza Fad

Methodologies for 1-Deazariboflavin (B42587) Synthesis

The synthesis of 1-deazariboflavin, the direct precursor to 1-Deaza-FAD, has historically been a challenging endeavor, which has limited the widespread use of this important flavin analog. nih.gov However, recent advancements have led to more efficient and reproducible synthetic routes.

Early methods for the synthesis of 1-deazariboflavin were often hampered by low yields and harsh reaction conditions. A significant improvement in the synthesis of 1-deazariboflavin involves a multi-step process that begins with commercially available starting materials. A key step is the condensation of a suitably substituted aniline (B41778) with D-ribose to form the ribitylamine intermediate. Subsequent cyclization reactions are then employed to construct the pyrimido[4,5-b]quinoline ring system, which forms the core of the 1-deazaflavin structure.

One improved method highlights a more streamlined approach, though the synthesis of 1-deazauridine, a related compound, has been described as remaining unachieved in some efforts, underscoring the complexities of this area of chemical synthesis. nih.gov The synthesis of 1-deazariboflavin has been a focus of research to make this valuable compound more accessible for biochemical studies.

Enzymatic and Chemical Conversion to this compound

Once 1-deazariboflavin is obtained, it must be converted to its active coenzymatic form, this compound. This can be achieved through both enzymatic and chemical approaches.

Enzymatic Synthesis:

The most common and efficient method for the synthesis of FAD analogs is through enzymatic catalysis. researchgate.net This process typically utilizes FAD synthetase (EC 2.7.7.2), an enzyme that catalyzes the adenylylation of flavin mononucleotide (FMN) to form FAD. For the synthesis of this compound, 1-deazariboflavin is first phosphorylated to 1-deazaflavin mononucleotide (1-Deaza-FMN), which is then adenylylated by FAD synthetase.

Studies have successfully demonstrated the enzymatic synthesis of the related 5-deaza-FAD using a partially purified FAD synthetase complex from Brevibacterium ammoniagenes. This enzyme complex possesses both riboflavin (B1680620) kinase and FAD synthetase activities, allowing for a one-pot conversion of the deazariboflavin analog to the corresponding deaza-FAD. A similar strategy can be employed for the synthesis of this compound, where 1-deazariboflavin serves as the substrate for the kinase and subsequent adenylylation reactions.

Chemical Synthesis:

Chemical synthesis of this compound offers an alternative to enzymatic methods, particularly when enzymatic routes are inefficient or when specific chemical modifications are desired. A common chemical strategy for the synthesis of FAD and its analogs involves the coupling of a protected FMN analog with an activated form of adenosine (B11128) monophosphate (AMP).

One established method for dinucleotide synthesis utilizes trifluoroacetic acid anhydride (B1165640) (TFAA) as a condensing agent. In this approach, 1-deazariboflavin-5'-monophosphate (1-Deaza-FMN) would be reacted with AMP in the presence of TFAA. This method, while effective, often requires careful control of reaction conditions to minimize side reactions and maximize yield. The workup and purification of the final product are also critical steps to obtain high-purity this compound. While specific literature on the TFAA-mediated synthesis of this compound is not abundant, the principles are based on established FAD synthesis methodologies. researchgate.net

Optimization of Synthetic Yields and Purity for Research Applications

The utility of this compound in research is highly dependent on its availability in high purity and reasonable quantities. Therefore, optimization of both the synthesis of 1-deazariboflavin and its conversion to this compound is crucial.

Optimizing 1-Deazariboflavin Synthesis:

Purification of this compound:

High-performance liquid chromatography (HPLC) is the primary method for the purification of this compound. researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly effective for separating the final product from starting materials, unreacted intermediates, and side products.

A typical RP-HPLC purification protocol for FAD analogs involves the use of a C18 column and a gradient elution system. The mobile phase usually consists of an aqueous buffer (e.g., triethylammonium (B8662869) acetate (B1210297) or ammonium (B1175870) acetate) and an organic modifier, such as acetonitrile (B52724) or methanol. The gradient is programmed to gradually increase the concentration of the organic modifier, which allows for the separation of compounds based on their hydrophobicity.

Dual HPLC purification, combining reversed-phase and ion-exchange chromatography, can provide oligonucleotides and presumably related nucleotide analogs with purity levels up to 95%. eurogentec.com The selection of the appropriate column, mobile phases, and gradient profile is critical for achieving high-resolution separation and obtaining this compound of the required purity for enzymatic and biophysical studies.

Table 1: HPLC Purification Parameters for FAD Analogs

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 |

| Mobile Phase A | Aqueous buffer (e.g., 0.1 M Triethylammonium acetate, pH 7.0) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Linear gradient of increasing Mobile Phase B |

| Detection | UV-Vis at characteristic wavelengths for flavins (e.g., 260 nm and 450 nm) |

| Purity Assessment | Analytical HPLC, Mass Spectrometry |

Isotopic Labeling Approaches for this compound Analogs in Mechanistic Studies

Isotopically labeled this compound analogs are powerful probes for investigating the intricate details of flavoenzyme reaction mechanisms. By selectively incorporating stable isotopes such as ¹³C and ¹⁵N into the 1-deazaflavin ring system or the adenosine moiety, researchers can use techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to track the fate of specific atoms during catalysis.

The synthesis of isotopically labeled this compound begins with the preparation of the corresponding isotopically labeled 1-deazariboflavin. This can be achieved by using commercially available labeled starting materials in the synthetic route. For example, the introduction of a ¹³C or ¹⁵N label into the aromatic rings of the precursor molecules will result in the desired labeled 1-deazariboflavin.

Once the labeled 1-deazariboflavin is synthesized, it can be converted to the labeled this compound using the enzymatic or chemical methods described previously. The use of these labeled analogs has been instrumental in providing evidence for various enzymatic mechanisms, including distinguishing between one- and two-electron transfer pathways. nih.gov For instance, the use of stable isotope-labeled drugs has been a "gold standard" for measuring bioavailability and can be adapted for mechanistic studies of cofactors. nih.gov

The ability to synthesize these specialized analogs allows for a deeper understanding of the role of the flavin cofactor in catalysis, providing insights that are not attainable with the natural FAD cofactor alone.

Enzymatic Reconstitution and Functional Characterization of Flavoenzymes with 1 Deaza Fad Analog

General Principles of Apoenzyme Preparation and Reconstitution with Flavin Analogs

The foundational step in studying the effects of a flavin analog is the reversible removal of the native, non-covalently bound flavin coenzyme (FAD or FMN) to produce an apo-flavoprotein. uni-konstanz.de This process, known as resolution, must be conducted under conditions that preserve the structural integrity of the protein. A common method for preparing apoenzymes is through hydrophobic-interaction chromatography. nih.gov The stability of the resulting apoenzyme can be a critical factor; for instance, the apoenzyme of butyryl-CoA dehydrogenase is relatively stable when stored in 50% ethylene (B1197577) glycol at -18 degrees C. nih.gov

Once the apoenzyme is prepared and isolated, reconstitution is performed by incubating it with an excess of the flavin analog, in this case, 1-Deaza-FAD. nih.gov The process can be monitored through various methods, including the restoration of catalytic activity or by observing spectral changes. nih.govnih.gov The kinetics of reconstitution can provide insights into the binding mechanism, with some reactions exhibiting apparent second-order kinetics. nih.gov For the process to be successful, the apoenzyme must be able to bind the analog non-covalently. nih.gov The entire approach is contingent on the availability of the flavin analog in its riboflavin (B1680620) form, which is then enzymatically converted to the FAD coenzyme level using enzymes like FAD synthetase. uni-konstanz.de

Specific Reconstitution Protocols for Diverse Flavoenzymes

The specific conditions for reconstitution vary depending on the flavoenzyme being studied.

Monomeric Sarcosine (B1681465) Oxidase (MSOX): The apoenzyme of MSOX (apoMSOX) can be reconstituted by incubation with this compound. While covalent attachment of the flavin does not occur with this analog, non-covalent binding is observed. nih.gov In competition experiments, the rate of reconstitution with native FAD was measured in the presence of 500 μM this compound in 100 mM potassium phosphate (B84403) buffer at pH 8.0 and 23°C. nih.gov

UDP-galactopyranose mutase (UGM): UGM has been successfully reconstituted with this compound. The reconstituted enzyme displays catalytic activity comparable to the native enzyme, demonstrating that the analog can functionally replace FAD in this specific enzymatic context. nih.gov

Type II isopentenyl diphosphate (B83284):dimethylallyl diphosphate isomerase (IDI-2): This enzyme was reconstituted with 1-deaza-FMN, a related analog. The reconstituted enzyme was found to be active, which provided support for a single-electron transfer (SET) mechanism in its catalytic cycle. nih.gov

Glutathione (B108866) Reductase: The FAD-free apoenzyme of human glutathione reductase was reconstituted with this compound. The resulting modified enzyme demonstrated enzymatic activity, indicating a correct orientation of the bound analog within the active site. nih.gov

Assessment of this compound Binding Affinity to Apoenzymes

The ability of an analog to bind to the apoenzyme is a prerequisite for forming a functional holoenzyme. This binding can be assessed qualitatively and quantitatively.

In studies with monomeric sarcosine oxidase, this compound was shown to bind non-covalently to the apoenzyme. This was demonstrated through competition experiments where this compound acted as an inhibitor for the covalent incorporation of native FAD. nih.gov The rate of reconstitution with FAD was reduced to 62% in the presence of 500 μM this compound, which clearly indicates that the analog can occupy the active site. nih.gov

For type II isopentenyl diphosphate:dimethylallyl diphosphate isomerase (IDI-2), UV/visible difference spectroscopy was used to compare binding affinities. It was found that 1-deaza-FMN, the mononucleotide version of the analog, exhibited slightly weaker binding to the active site compared to the native FMN coenzyme. nih.gov Similarly, for human glutathione reductase, the binding affinity for this compound was found to be slightly lower than that for the natural FAD coenzyme. nih.gov

| Enzyme | Analog | Method | Finding |

| Monomeric Sarcosine Oxidase | This compound | Competition Assay | Binds non-covalently, inhibiting FAD reconstitution. nih.gov |

| IDI-2 | 1-deaza-FMN | UV/visible difference spectroscopy | Exhibits slightly weaker binding than native FMN. nih.gov |

| Glutathione Reductase | This compound | Not specified | Binding affinity is slightly lower than native FAD. nih.gov |

Comparative Analysis of Reconstitution Efficiency Across Enzyme Classes

The substitution of FAD with this compound yields varied results across different flavoenzyme classes, providing valuable mechanistic insights. The key difference between FAD and its 1-deaza analog is the replacement of the N1 nitrogen with a carbon atom, which can affect processes involving the N1 position. nih.gov

Oxidases/Dehydrogenases: In many oxidases and dehydrogenases, the 1-deaza analog can successfully replace FAD. For human glutathione reductase, the reconstitution order of success was FAD > this compound > 2-thio-FAD, with the 1-deaza version forming an active enzyme. nih.gov This suggests that for this class of enzyme, the N1 atom is not essential for the fundamental catalytic activity.

Enzymes with Covalent Flavin Linkage: For enzymes like monomeric sarcosine oxidase, where the native FAD is covalently attached to the protein, reconstitution with this compound does not result in a covalent bond. nih.gov This failure is attributed to a decrease in the acidity of the 8α-methyl group protons in the analog, preventing the autoflavinylation reaction. nih.gov Despite this, the analog still binds non-covalently. nih.gov

Enzymes with Radical Mechanisms: For UDP-galactopyranose mutase (UGM), the enzyme reconstituted with this compound has catalytic activity comparable to the native enzyme. nih.gov This is significant because this compound, like FAD, can undergo both one- and two-electron transfer processes. nih.gov In contrast, the 5-deaza-FAD analog, which is limited to two-electron transfers, renders the enzyme inactive. nih.gov This comparative analysis strongly supports a radical-based mechanism for UGM catalysis. nih.gov A similar finding with IDI-2, which is active with 1-deaza-FMN but inactive with 5-deaza-FMN, also points towards a mechanism involving single-electron transfer (SET). nih.gov

| Enzyme/Class | Reconstitution/Activity with this compound | Mechanistic Implication |

| Glutathione Reductase | Forms an active holoenzyme. nih.gov | N1 position of flavin is not critical for its reductase activity. nih.gov |

| Monomeric Sarcosine Oxidase | Binds non-covalently but does not form a covalent link. nih.gov | The electronic properties of this compound prevent the flavinylation reaction. nih.gov |

| UDP-galactopyranose mutase (UGM) | Forms a holoenzyme with activity comparable to native. nih.gov | Supports a radical-based (one-electron transfer) catalytic mechanism. nih.gov |

| Type II IDP Isomerase (IDI-2) | Forms an active holoenzyme (with 1-deaza-FMN). nih.gov | Consistent with a single-electron transfer (SET) mechanism. nih.gov |

Mechanistic Probing of Flavoenzyme Catalysis Using 1 Deaza Fad

Elucidation of Electron Transfer Pathways

The modification in 1-deaza-FAD offers a unique opportunity to dissect the complex electron transfer processes that are central to the function of many flavoenzymes.

Role of this compound in Single-Electron vs. Two-Electron Transfer Processes

A key feature of this compound is its significantly more negative redox potential compared to native FAD, making it a less effective electron acceptor. nih.gov This property has a profound impact on the stability of the one-electron reduced semiquinone intermediate. While many flavoenzymes readily stabilize the FAD semiquinone, the this compound semiquinone is considerably less stable. nih.gov

This inherent instability often forces a shift in the catalytic mechanism towards a direct two-electron transfer, avoiding the formation of a radical intermediate. nih.gov This has been a critical tool for distinguishing between single-electron transfer (SET) and two-electron transfer mechanisms. For example, in enzymes where a hydride transfer is the primary mechanism, reconstitution with this compound leads to a pronounced decrease in single-electron transfer rates to artificial acceptors, thereby supporting a two-electron pathway. The isoalloxazine ring of FAD is crucial as it can transfer one or two electrons at a time, existing in three different oxidation states. uwec.edu

Investigations of Redox Potential Perturbations and Their Catalytic Impact

The altered redox potential of this compound allows for direct investigation into how the electron-accepting ability of the flavin affects the catalytic rate. By comparing the activity of the native enzyme to one reconstituted with this compound, researchers can quantify the catalytic consequences of this perturbation.

In many flavoenzyme-catalyzed reactions, the rate-limiting step is the transfer of electrons from a substrate to the flavin. The more negative redox potential of this compound makes this transfer less thermodynamically favorable, often resulting in a significant reduction in the catalytic rate. This has enabled the establishment of linear free-energy relationships, which correlate changes in flavin redox potential with changes in the activation energy of the reaction, providing strong evidence for the direct role of the flavin in substrate oxidation.

| Flavin Derivative | Typical Two-Electron Reduction Potential (E'°) vs. SHE (mV) | General Impact on Dehydrogenase Activity |

| FAD | ~ -219 | Native catalytic rates. |

| This compound | ~ -320 | Often significantly decreased catalytic rates. |

Note: The precise redox potentials can be influenced by the specific protein environment.

Analysis of Electron Transfer Kinetics in Reconstituted Systems

Kinetic analyses of enzymes containing this compound have provided deep insights into the individual steps of catalysis. The unique properties of this compound can lead to the accumulation of reaction intermediates that are otherwise too transient to observe with the native FAD cofactor.

Techniques such as stopped-flow spectrophotometry allow for the real-time monitoring of both the reductive and oxidative half-reactions in these reconstituted systems. For instance, in studies of certain hydroxylases, the rate of reduction of the enzyme by NAD(P)H was found to be increased by the binding of a substrate. nih.gov These kinetic studies are fundamental to building comprehensive models of flavoenzyme catalytic cycles.

Insights into Substrate Hydroxylation Mechanisms

This compound has also been pivotal in unraveling the mechanisms of flavin-dependent monooxygenases, which catalyze the insertion of an oxygen atom into a substrate.

Formation and Decay of C(4a)-Hydroperoxide Intermediates

A critical intermediate in the catalytic cycle of flavin-dependent monooxygenases is the C(4a)-hydroperoxyflavin (FAD-C4a-OOH). nih.govnih.gov This intermediate is formed when the reduced flavin reacts with molecular oxygen and is responsible for hydroxylating the substrate. acs.orgwikipedia.org The substitution with this compound significantly affects the stability of this key intermediate.

The absence of the N1 nitrogen in this compound leads to a destabilization of the C(4a)-hydroperoxide. nih.gov Consequently, the this compound-C4a-OOH intermediate is more likely to decay by releasing hydrogen peroxide instead of transferring an oxygen atom to the substrate. nih.gov This phenomenon, known as uncoupling, has been a key piece of evidence highlighting the importance of the N1 position in stabilizing the reactive hydroperoxide. For example, p-hydroxybenzoate hydroxylase with this compound was unable to hydroxylate its substrate, instead producing hydrogen peroxide. nih.gov While the native enzyme can form a stable C4a-hydroperoxyflavin, the this compound substituted enzyme's intermediate decomposes to the oxidized enzyme and hydrogen peroxide. nih.govnih.gov

| Flavin Analogue | Stability of C(4a)-Hydroperoxide | Primary Decay Pathway (in the absence of a hydroxylatable substrate) |

| FAD | Relatively Stable | Slow elimination of H₂O₂ |

| This compound | Unstable | Rapid elimination of H₂O₂ nih.gov |

Role of the N1 Position in Oxygen Activation and Substrate Hydroxylation

The N1 position of the flavin ring is an active participant in the activation of oxygen and the subsequent hydroxylation of the substrate. nih.gov The use of this compound, which lacks this nitrogen, has provided direct evidence for its crucial role. nih.gov

Studies on enzymes like phenol (B47542) hydroxylase and melilotate hydroxylase have shown that when reconstituted with this compound, they lose their ability to hydroxylate their respective substrates. nih.gov This demonstrates that the N1 atom is indispensable for the correct positioning and reactivity of the C(4a)-hydroperoxide to facilitate efficient oxygen transfer. It is thought that the N1 atom participates in hydrogen bonding within the active site, interactions that are disrupted by the substitution with a carbon atom, leading to a loss of catalytic function. mst.edu

Uncoupling of Substrate Hydroxylation from NAD(P)H Oxidation

A key application of this compound is in the study of flavin-dependent monooxygenases, where it can uncouple the oxidation of the nicotinamide (B372718) cofactor from the hydroxylation of the primary substrate. A classic example is observed with p-hydroxybenzoate hydroxylase (PHBH). nih.gov When the native FAD is replaced with this compound, the enzyme loses its ability to hydroxylate its substrate, p-hydroxybenzoate. nih.gov

However, the modified enzyme retains the ability to oxidize NADPH. In the presence of the substrate, the this compound-containing PHBH catalyzes the consumption of NADPH and molecular oxygen, but instead of inserting an oxygen atom into the substrate, the reaction is futile, yielding hydrogen peroxide (H₂O₂) as the final product. nih.gov The rate of NADPH oxidation by the this compound enzyme is significantly reduced, proceeding at approximately 11% of the rate of the native enzyme. nih.gov Mechanistic analysis reveals that both the native and the modified enzymes can form a stabilized C(4a)-hydroperoxyflavin intermediate upon reaction of the reduced flavin with oxygen. In the native enzyme, this intermediate is the key oxygenating species. In the this compound substituted enzyme, this peroxide intermediate cannot be utilized to hydroxylate the substrate and instead decomposes to oxidized this compound and H₂O₂. nih.gov This uncoupling demonstrates the critical role of the N(1) locus of the flavin in facilitating substrate hydroxylation after the initial oxidative steps.

Characterization of Hydrogen Transfer Pathways

Stereochemical Studies of Hydride Transfer to/from this compound

Flavoenzymes that utilize NAD(P)H as a reductant catalyze the stereospecific transfer of a hydride ion from the C4 position of the nicotinamide ring to the N5 position of the isoalloxazine ring of FAD. nih.gov These enzymes are classified as either pro-R (A-type) or pro-S (B-type), depending on which of the diastereotopic hydrogens at C4 of NAD(P)H is transferred. researchgate.netlibretexts.org

While specific stereochemical studies focusing exclusively on this compound are not extensively documented, the fundamental mechanism of hydride transfer is expected to remain the same. The modification at the N(1) position is distant from the N(5) atom, which is the site of hydride acceptance. nih.gov Therefore, the stereospecificity of the hydride transfer is dictated by the architecture of the enzyme's active site, which positions the NAD(P)H cofactor relative to the flavin. For instance, in the valanimycin (B1682123) biosynthetic pathway, the flavin reductase VlmR was shown to catalyze the transfer of the 4-pro-R hydrogen of NADPH to FAD. nih.gov Conversely, the FMN-dependent NADH-indigo reductase from Bacillus smithii specifically transfers the pro-S hydrogen from NADH to the flavin N5 atom. nih.gov It is the conserved positioning of the substrate and cofactor within the active site that governs this stereochemistry. researchgate.netnih.gov The substitution of FAD with this compound serves to probe subsequent steps of the catalytic cycle, while the initial hydride transfer stereochemistry remains a function of the parent enzyme's active site geometry.

Influence of the Deaza-Modification on Hydrogen Bonding Networks in the Active Site

The substitution of the N(1) atom of the flavin ring with a C-H group removes a primary hydrogen bond acceptor. nih.gov In many flavoenzymes, the N(1)-C(2)=O locus of the isoalloxazine ring is a critical site for interaction with the protein backbone or side chains. nih.govresearchgate.net These hydrogen bonds are crucial for correctly positioning the flavin cofactor, stabilizing its electronic state, and modulating its redox potential. nih.govnih.gov

The loss of the N(1) hydrogen bond acceptor upon substitution with this compound can lead to weaker binding of the cofactor. For example, studies with 1-deaza-FMN, a related analogue, showed weaker binding affinity compared to the native FMN, suggesting the importance of interactions at this position. nih.gov This alteration in the hydrogen bonding network can perturb the precise geometry of the active site. The protein must accommodate the less polar C-H group in place of the nitrogen atom, which can lead to subtle shifts in the positions of nearby amino acid residues and water molecules. researchgate.net These structural perturbations can, in turn, affect the catalytic efficiency and even the reaction outcome, as seen in the uncoupling of hydroxylation by PHBH. nih.gov

Probing the Active Site Environment and Protein-Flavin Interactions

Spectroscopic Signatures of this compound within Enzyme Active Sites

The electronic structure of the flavin isoalloxazine ring gives rise to characteristic absorption spectra in the UV-visible range, which are sensitive to the microenvironment of the enzyme's active site. nih.govresearchgate.net Spectrophotometry is a key technique used to study the properties of flavoenzymes reconstituted with this compound. nih.gov The substitution at N(1) alters the π-electron system of the chromophore, leading to shifts in the absorption maxima compared to the native FAD.

While detailed spectra for this compound in various enzymes are specific to each protein, general characteristics can be compared to native flavoproteins. For example, a typical oxidized FAD-containing enzyme like nitroalkane oxidase shows absorption maxima around 446 nm, 384 nm, and 274 nm. nih.gov The reduced form typically has a major peak around 335-360 nm, while a neutral (blue) semiquinone radical shows peaks near 540 nm. nih.gov The precise absorption maxima and extinction coefficients for a this compound-bound enzyme will differ, reflecting the altered electronics and interactions within the active site. These spectroscopic signatures provide a direct probe of the flavin's oxidation state and its environment.

| Flavin State | Typical FAD λmax (nm) nih.gov | Notes |

| Oxidized | ~446, ~384 | The spectrum is sensitive to the polarity of the active site. |

| Neutral Semiquinone | ~536 | The "blue" semiquinone is stabilized by specific protein interactions. |

| Anionic Semiquinone | ~370, ~490 | The "red" semiquinone is less common in oxidases. |

| Reduced (Anionic) | ~335 | Characterized by the loss of absorbance in the >400 nm region. |

| The spectral properties of this compound will show shifts from these values due to the C-H for N substitution, providing a sensitive probe of the active site. |

Conformational Dynamics of Flavin Upon this compound Binding

Flavin adenine (B156593) dinucleotide is a conformationally flexible molecule, capable of adopting "open" or "stacked" conformations, where the isoalloxazine and adenine rings are extended or interacting, respectively. nih.govresearchgate.net Within an enzyme active site, the protein environment restricts this flexibility and stabilizes a specific conformation required for catalysis. nih.gov

| Property | Native FAD in Enzyme | Effect of this compound Substitution |

| Binding | Stabilized by multiple H-bonds, including at N(1). nih.gov | Weaker binding due to loss of H-bond acceptor at N(1). nih.gov |

| Conformation | Held in a specific "catalytically competent" conformation. nih.gov | May exhibit increased conformational flexibility or altered positioning. |

| Dynamics | Motion is restricted by the protein pocket. | Potential for greater mobility of the isoalloxazine ring. |

| Fluorescence | Lifetime is characteristic of the specific protein environment. | Changes in fluorescence lifetime can indicate altered dynamics/quenching. researchgate.net |

Influence of Active Site Residues on this compound Reactivity

The substitution of the nitrogen atom at position 1 of the flavin adenine dinucleotide (FAD) isoalloxazine ring with a carbon-hydrogen group to form this compound profoundly alters its electronic properties and, consequently, its reactivity within the active sites of flavoenzymes. This modification primarily impacts hydrogen bonding interactions at the N(1) locus and modulates the redox potential of the flavin, providing a powerful tool for dissecting the catalytic mechanisms of these enzymes. The influence of the specific arrangement of amino acid residues within the active site on the reactivity of this compound is a critical area of investigation, revealing the intricate interplay between the protein environment and cofactor function.

p-Hydroxybenzoate Hydroxylase (PHBH)

In Pseudomonas fluorescens p-hydroxybenzoate hydroxylase (PHBH), the native FAD cofactor is instrumental in the hydroxylation of p-hydroxybenzoate. When the native FAD is replaced with this compound, the enzyme's primary catalytic function is abolished. The this compound-reconstituted enzyme is incapable of hydroxylating its substrate; instead, it functions as an NADPH oxidase, producing hydrogen peroxide. nih.gov This dramatic shift in reactivity underscores the critical role of the N(1) atom of FAD in the hydroxylation reaction.

The rate of NADPH consumption by the this compound-containing enzyme in the presence of p-hydroxybenzoate is approximately 11% of that observed with the native enzyme. nih.gov While both the native and the this compound-reconstituted enzymes can form a C(4a)-hydroperoxyflavin intermediate upon reaction with molecular oxygen, the subsequent steps diverge. The native enzyme utilizes this intermediate to hydroxylate the substrate. In contrast, the this compound enzyme's intermediate is unstable and decomposes to release hydrogen peroxide, failing to hydroxylate the substrate. nih.gov

| Enzyme Form | Substrate | Product(s) | Relative Activity (% of Native) | Reference |

| Native PHBH | p-Hydroxybenzoate | 3,4-Dihydroxybenzoate, NADP⁺ | 100% | - |

| This compound PHBH | p-Hydroxybenzoate | H₂O₂, NADP⁺ | ~11% (NADPH consumption) | nih.gov |

D-Amino Acid Oxidase (DAAO)

D-amino acid oxidase (DAAO) catalyzes the oxidative deamination of D-amino acids. The environment of the active site significantly influences the reactivity of the flavin cofactor. In DAAO from the yeast Rhodotorula gracilis, reconstitution with this compound leads to an enzyme with altered catalytic properties. The specific interactions, or lack thereof, between the active site residues and the C(1)-H group of this compound are crucial in determining these properties.

While detailed kinetic tables for DAAO mutants with this compound are not extensively documented in the readily available literature, studies on native DAAO mutants provide insight into the roles of specific active site residues. For example, in DAAO from Trigonopsis variabilis, mutation of Phe54 at the entrance of the active site to serine (Phe54Ser) increased the catalytic efficiency (kcat/KM) for D-amino acids with bulky side chains by 2.4 to 7.3 times. scispace.comresearchgate.net This suggests that modifying the steric and electronic environment of the active site can significantly impact substrate specificity and catalytic efficiency.

The absence of a hydrogen bond acceptor at the N(1) position of this compound would alter the positioning and electronic state of the flavin within the active site. Residues that normally form hydrogen bonds with the N(1) of FAD would instead face a non-polar C-H group, potentially leading to a less stable or altered conformation of the cofactor. This would, in turn, affect the rates of both the reductive and oxidative half-reactions.

| Enzyme | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) |

| hDAAO | D-DOPA | ~40 | - | - |

| hDAAO | D-Cysteine | - | - | Highest efficiency |

| hDAAO | D-Serine | - | - | 44-fold lower than D-Cysteine |

Note: The data in this table is for human D-amino acid oxidase (hDAAO) with its native FAD cofactor and is provided for context regarding the enzyme's substrate specificity. nih.govfrontiersin.org

Glutathione (B108866) Reductase (GR)

Glutathione reductase is a flavoenzyme that catalyzes the reduction of glutathione disulfide (GSSG) to glutathione (GSH). The catalytic mechanism involves a redox-active disulfide bridge and the FAD cofactor. The protein environment plays a critical role in modulating the redox potential of the FAD and the active site thiols.

In Escherichia coli glutathione reductase, the redox-active disulfide is formed by Cys42 and Cys47. Site-directed mutagenesis studies have shown that Cys42 acts as a nucleophile to initiate disulfide exchange with GSSG, while the thiolate of Cys47 forms a crucial charge-transfer complex with FAD. nih.gov The pKa of the Cys47 thiol is lowered by the nearby His439, enhancing its ability to exist as an anion at physiological pH. nih.gov

| Enzyme/Mutant (E. coli GR) | Activity | Role of Residue |

| Wild-type | Glutathione Reductase, Transhydrogenase | - |

| C42A | No glutathione reduction, retains transhydrogenase activity | Cys42 thiolate is the nucleophile for disulfide exchange. |

| C47S | No glutathione reduction, inhibited transhydrogenase activity | Cys47 thiolate forms an essential charge-transfer complex with FAD. |

| C42A/H439A | - | His439 lowers the pKa of the Cys47 thiol. |

This table summarizes the effects of mutations in the redox-active disulfide bridge of E. coli glutathione reductase with its native FAD cofactor. nih.gov

Applications of 1 Deaza Fad in Specific Flavoenzyme Systems

Aromatic Hydroxylases

Aromatic hydroxylases are a class of flavoenzymes that catalyze the insertion of a hydroxyl group into an aromatic ring, a critical step in the biodegradation of aromatic compounds. The reaction typically involves the reduction of the enzyme-bound FAD by a pyridine (B92270) nucleotide (NAD(P)H), followed by the reaction of the reduced flavin with molecular oxygen to form a highly reactive flavin-hydroperoxide intermediate, which acts as the hydroxylating agent.

Phenol (B47542) Hydroxylase and Melilotate Hydroxylase Investigations

Studies on phenol hydroxylase and melilotate hydroxylase have utilized 1-deaza-FAD to probe their catalytic mechanisms. When the native FAD was replaced with this compound in both enzymes, a dramatic shift in function was observed. Neither of the modified enzymes was capable of hydroxylating its respective aromatic substrate. uni-konstanz.de Instead, they functioned as NAD(P)H oxidases, catalyzing the oxidation of the pyridine nucleotide and the subsequent reduction of oxygen to hydrogen peroxide (H₂O₂). uni-konstanz.de

Despite the loss of hydroxylation activity, the binding of the aromatic substrate to the this compound-substituted enzymes still enhanced the rate of enzyme reduction by NAD(P)H. uni-konstanz.de Furthermore, both modified enzymes were able to form a detectable C(4a)-hydroperoxide intermediate when the reduced enzyme-substrate complex reacted with molecular oxygen. uni-konstanz.de However, this intermediate was non-productive; instead of transferring an oxygen atom to the substrate, it would decay, releasing H₂O₂. In the case of phenol hydroxylase, the decay of the hydroperoxide in the presence of the substrate phenol led to the formation of a distinct spectral species before the enzyme returned to its original oxidized state. uni-konstanz.de These findings indicate that the electronic properties of the flavin, specifically the N-1 position, are critical for the proper formation and reactivity of the hydroperoxide intermediate required for hydroxylation.

p-Hydroxybenzoate Hydroxylase Studies

Similar investigations were conducted on p-hydroxybenzoate hydroxylase (PHBH), a model enzyme for studying aromatic hydroxylation. Upon replacing FAD with this compound, the enzyme completely lost its ability to hydroxylate its substrate, p-hydroxybenzoate. nih.gov The modified enzyme, however, retained the ability to oxidize NADPH, effectively becoming an NADPH oxidase that produces hydrogen peroxide. nih.gov

The rate of NADPH consumption by the this compound form of PHBH in the presence of its substrate was approximately 11% of that observed with the native enzyme. nih.gov A key mechanistic insight came from the observation that, like the native enzyme, the this compound substituted enzyme could form a stabilized flavin-C(4a)-hydroperoxide intermediate upon reacting the reduced enzyme with oxygen. nih.gov The crucial difference was that the this compound enzyme could not utilize this hydroperoxide to hydroxylate the substrate. Instead, the intermediate would decompose to the oxidized enzyme and H₂O₂. nih.gov This demonstrates that the electrophilic character of the flavin hydroperoxide, which is essential for attacking the aromatic substrate, is severely compromised by the substitution at the N-1 position, thereby uncoupling NADPH oxidation from substrate hydroxylation.

Table 1: Comparison of Hydroxylase Activity with Native FAD vs. This compound

| Enzyme | Prosthetic Group | Hydroxylation Activity | Primary Product | Key Mechanistic Finding |

|---|---|---|---|---|

| Phenol Hydroxylase | Native FAD | Yes | Catechol | Coupled hydroxylation |

| This compound | No uni-konstanz.de | H₂O₂ uni-konstanz.de | Forms a non-productive C(4a)-hydroperoxide. uni-konstanz.de | |

| Melilotate Hydroxylase | Native FAD | Yes | Dihydroxymelilotate | Coupled hydroxylation |

| This compound | No uni-konstanz.de | H₂O₂ uni-konstanz.de | Forms a non-productive C(4a)-hydroperoxide. uni-konstanz.de | |

| p-Hydroxybenzoate Hydroxylase | Native FAD | Yes | 3,4-Dihydroxybenzoate | Coupled hydroxylation |

| This compound | No nih.gov | H₂O₂ nih.gov | Forms a stable but incompetent C(4a)-hydroperoxide. nih.gov |

Reductases and Dehydrogenases

This class of flavoenzymes catalyzes oxidation-reduction reactions, often involving disulfide bonds and pyridine nucleotides. The FAD cofactor acts as the central electron carrier, accepting electrons from a donor (like NADPH) and transferring them to a substrate.

Thioredoxin Reductase Studies with this compound

In studies using Escherichia coli thioredoxin reductase, FAD was replaced by this compound to investigate the enzyme's redox mechanism. Thioredoxin reductase contains a redox-active disulfide bond that is reduced by NADPH via the FAD cofactor. The this compound-reconstituted enzyme revealed that the four-electron reduction occurs in two distinct two-electron stages. nih.gov

The two-electron reduced (EH₂) state of the this compound enzyme showed unique spectral properties, indicating a mixture of two different EH₂ species. nih.gov One species had a spectrum characteristic of a this compound C(4a)-adduct, while the other resembled an oxidized this compound spectrum, suggesting the electrons resided on the dithiol. nih.gov The equilibrium between these two species was found to be pH-dependent, which provided strong evidence for the presence of an active site base whose ionization state is linked to the redox state of the active site disulfide/dithiol moiety. nih.gov

Human Glutathione (B108866) Reductase Mechanistic Insights

Human glutathione reductase is a crucial enzyme for maintaining redox homeostasis by reducing glutathione disulfide (GSSG) to glutathione (GSH), using NADPH as the reducing agent. wikipedia.org The catalytic cycle involves electron transfer from NADPH to FAD, and then from FAD to the enzyme's active site disulfide, which in turn reduces GSSG. ebi.ac.uk

When the native FAD in human glutathione reductase was replaced with this compound, the resulting enzyme was found to be enzymatically active, retaining about 17-40% of the activity of the native enzyme. uni-konstanz.denih.gov However, this modified enzyme was structurally unstable. uni-konstanz.denih.gov The fact that the this compound-reconstituted enzyme retains significant activity demonstrates that the hydrogen bond between the flavin N-1 atom and a threonine residue (Thr339) in the native enzyme is not essential for catalysis. uni-konstanz.de The instability of the this compound enzyme mimics the properties of enzyme species found in cases of inborn glutathione reductase deficiency. nih.gov

Xanthine Oxidoreductase and NAD/Oxygen Reactivity

Xanthine oxidoreductase (XOR) is a complex molybdo-flavoenzyme that exists in two interconvertible forms: a dehydrogenase form (XDH) that preferentially uses NAD⁺ as its electron acceptor, and an oxidase form (XO) that reacts almost exclusively with molecular oxygen. nih.govnih.gov The FAD cofactor is the site where both NAD⁺ and O₂ react. nih.gov

Table 2: Functional Effects of this compound in Reductases and Dehydrogenases

| Enzyme | Form | Prosthetic Group | Key Finding | Mechanistic Insight |

|---|---|---|---|---|

| Thioredoxin Reductase | - | This compound | Forms two distinct two-electron reduced (EH₂) species. nih.gov | Provided evidence for an active site base linked to the redox state of the disulfide. nih.gov |

| Human Glutathione Reductase | - | This compound | Retains partial activity (~17-40%) but is structurally unstable. uni-konstanz.denih.gov | The FAD N-1 hydrogen bond is not essential for catalysis. uni-konstanz.de |

| Xanthine Oxidoreductase | Oxidase (XO) | This compound | No NAD⁺ activity, despite favorable redox potential. nih.govsemanticscholar.org | Low redox potential is insufficient; NAD⁺ binding is also required. nih.gov |

| Dehydrogenase (XDH) | This compound | Retains NAD⁺ activity. nih.govsemanticscholar.org | Confirms that the dehydrogenase form maintains the necessary NAD⁺ binding site. nih.gov |

Ferredoxin-NADP+ Reductase Electron Transfer Mechanisms

Ferredoxin-NADP+ reductase (FNR) is a key flavoenzyme that catalyzes the final step of electron transfer in the linear chain of photosynthesis, producing NADPH for the Calvin cycle. wikipedia.orgnih.gov The enzyme facilitates the transfer of electrons from two molecules of the one-electron carrier ferredoxin to one molecule of the two-electron carrier NADP+. wikipedia.org This process is mediated by the FAD cofactor, which can exist in oxidized, semiquinone, and fully reduced states to handle the switch from one-electron to two-electron transfer. wikipedia.orgnih.gov

The catalytic cycle of FNR involves several steps:

Reduced ferredoxin binds to FNR and transfers a single electron to the FAD cofactor, forming a flavin semiquinone (FADH•). ebi.ac.uk

The first oxidized ferredoxin molecule is released, a step which is often rate-limiting. wikipedia.org

A second reduced ferredoxin molecule binds and donates another electron, fully reducing the flavin to its hydroquinone (B1673460) state (FADH-). ebi.ac.uk

Finally, the reduced flavin transfers a hydride ion (H-) to the bound NADP+, generating NADPH and returning the FAD to its oxidized state. ebi.ac.uk

The efficiency of this process, particularly in photosynthetic organisms, is high, driven by structural arrangements in the active site that minimize the distance between the N5 atom of the FAD isoalloxazine ring and the C4 atom of the NADP+ nicotinamide (B372718) ring. wikipedia.org

Detailed studies on the electron transfer mechanism of FNR specifically reconstituted with this compound are not extensively documented in the available literature. However, the substitution of the N1 nitrogen of the flavin ring with a carbon atom in this compound is known to alter the redox potential of the cofactor. This modification would likely impact the kinetics and thermodynamics of both the initial one-electron reduction steps from ferredoxin and the final hydride transfer to NADP+. A comprehensive understanding would require specific kinetic and spectroscopic analysis of the this compound-substituted enzyme.

Glycosyltransferases and Related Enzymes

Glycosyltransferases are a large and diverse family of enzymes responsible for the biosynthesis of complex carbohydrate structures, or glycans. bgsu.eduproteopedia.org They catalyze the transfer of a monosaccharide moiety from an activated nucleotide sugar donor, such as UDP-galactose or GDP-fucose, to a specific acceptor molecule. This acceptor can be a growing oligosaccharide chain, a protein, or a lipid. proteopedia.org

UDP-Galactopyranose Mutase (UGM) Activity and Mechanism with this compound

UDP-galactopyranose mutase (UGM) is a unique flavoenzyme that catalyzes the reversible isomerization of UDP-D-galactopyranose (UDP-Galp) into UDP-D-galacto-1,4-furanose (UDP-Galf). This reaction is notable because it is a non-redox transformation, yet it requires the FAD cofactor to be in its reduced state to be active. The product, UDP-Galf, is a crucial precursor for the biosynthesis of galactofuranose, an essential component of the cell walls in many pathogenic bacteria, fungi, and protozoa, but absent in humans, making UGM an attractive drug target.

The role of the reduced FAD in the catalytic mechanism has been a subject of significant investigation. Two primary mechanisms have been proposed, both involving the formation of a covalent flavin-galactose adduct. One proposal involves the flavin acting as a nucleophile, while another suggests a single electron transfer (SET) from the reduced flavin to an oxocarbenium ion intermediate. wikipedia.org

To probe the mechanism, studies have been conducted by reconstituting the apoenzyme of UGM with the FAD analog, this compound. This analog can participate in both one- and two-electron transfer processes, similar to native FAD. Research has shown that UGM reconstituted with this compound exhibits comparable catalytic activity to the native enzyme reconstituted with FAD. wikipedia.org In contrast, when the enzyme is reconstituted with 5-deaza-FAD, which is restricted to two-electron (hydride) transfers, it is catalytically inactive. wikipedia.org These findings strongly support a radical-based mechanism for the UGM-catalyzed reaction, as it demonstrates the necessity of single-electron transfer capability from the flavin cofactor for catalysis. wikipedia.org The proposed mechanism involves a one-electron transfer from the reduced flavin to an oxocarbenium intermediate, which is generated upon the elimination of UDP. wikipedia.org

| Cofactor | Electron Transfer Capability | UGM Catalytic Activity | Mechanistic Implication |

| FAD | One- and two-electron transfer | Active | Supports radical or nucleophilic mechanism |

| This compound | One- and two-electron transfer | Active (comparable to FAD) wikipedia.org | Supports a mechanism involving single-electron transfer |

| 5-Deaza-FAD | Two-electron transfer only | Inactive wikipedia.org | Rules out a mechanism strictly involving hydride transfer |

Other Flavoenzyme Classes and Their Interactions with this compound

The use of this compound has been instrumental in elucidating the mechanisms of other flavoenzyme classes beyond UGM. A key example is its application in studying aromatic hydroxylases, such as phenol hydroxylase and melilotate hydroxylase. These enzymes typically catalyze the insertion of an oxygen atom into an aromatic substrate.

When the native FAD in phenol hydroxylase and melilotate hydroxylase was replaced with this compound, the modified enzymes were unable to perform their normal hydroxylation function. nih.gov Instead, they catalyzed the uncoupled oxidation of the NAD(P)H cosubstrate, leading to the formation of hydrogen peroxide (H₂O₂). nih.gov

Further investigation into the reaction cycle revealed that the this compound-substituted enzymes were still capable of being reduced by NAD(P)H and could react with oxygen to form a detectable flavin C(4a)-hydroperoxide intermediate, which is a key step in the normal catalytic cycle. nih.gov However, this hydroperoxide could not be effectively used to hydroxylate the substrate. In the case of this compound phenol hydroxylase, the C(4a)-hydroperoxide decayed to a perturbed oxidized enzyme species before returning to its original state. nih.gov These results indicate that the electronic properties of the flavin, altered by the N1 to C1 substitution, are critical for the final oxygen-insertion step, even if the initial steps of flavin reduction and oxygen activation can still occur.

| Enzyme | Prosthetic Group | Substrate | Catalytic Outcome | Key Intermediates |

| Phenol Hydroxylase | Native FAD | Phenol | Hydroxylation of phenol | C(4a)-hydroperoxide |

| Phenol Hydroxylase | This compound | Phenol | NAD(P)H oxidation to H₂O₂ nih.gov | Detectable C(4a)-hydroperoxide nih.gov |

| Melilotate Hydroxylase | Native FAD | Melilotate | Hydroxylation of melilotate | C(4a)-hydroperoxide |

| Melilotate Hydroxylase | This compound | Melilotate | NAD(P)H oxidation to H₂O₂ nih.gov | Detectable C(4a)-hydroperoxide nih.gov |

Comparative Mechanistic Analysis: 1 Deaza Fad Versus Other Flavin Analogs

Distinction from 5-Deaza-FAD in One- vs. Two-Electron Chemistry

The primary distinction between 1-deaza-FAD and 5-deaza-FAD lies in their fundamentally different capacities for one-electron versus two-electron transfer chemistry. Natural flavins are exceptionally versatile, capable of mediating redox reactions by transferring a single electron to form a stable semiquinone radical intermediate (FlH•) or by transferring two electrons at once, typically as a hydride ion (H⁻). nih.govnih.gov This flexibility is central to their diverse biological roles. nih.govresearchgate.net

5-Deaza-FAD as an Obligate Two-Electron Carrier: The substitution of the nitrogen atom at position 5 with a carbon atom in 5-deaza-FAD profoundly alters its redox properties. This change prevents the stabilization of the semiquinone radical state that is characteristic of natural flavins. tcchems.comnih.gov Consequently, 5-deazaflavins are constrained to act as obligate two-electron carriers, functioning more like nicotinamide (B372718) coenzymes (NAD⁺/NADH) than true flavins. nih.govnih.gov The reduced form, 1,5-dihydro-5-deazaflavin, is a poor one-electron donor and is notably unreactive toward molecular oxygen, a hallmark reaction of many reduced flavoenzymes that proceeds via single-electron steps. nih.govumich.edu This property makes 5-deaza-FAD an excellent diagnostic tool: if a flavoenzyme is reconstituted with 5-deaza-FAD and loses its activity, it strongly suggests that the native mechanism requires one-electron chemistry (i.e., a flavin semiquinone intermediate). tcchems.commdpi.com

This compound and the Support of Radical Mechanisms: In contrast, replacing the N1 nitrogen with a carbon to create this compound does not impose the same mechanistic restrictions. While the N1 position is involved in modulating the electronic properties of the flavin, its replacement does not abolish the ability of the N5 position to participate in single-electron transfer. Therefore, this compound can still form a stable semiquinone radical and support one-electron redox cycles.

Interactive Table: Comparative Redox Properties of Deazaflavin Analogs

| Property | This compound | 5-Deaza-FAD | Natural FAD |

|---|---|---|---|

| Electron Transfer Mode | Supports both 1-electron and 2-electron transfer | Obligate 2-electron (hydride) transfer | Versatile 1- and 2-electron transfer |

| Semiquinone Radical | Forms a functional radical intermediate | Does not form a stable, functional semiquinone | Forms a stable semiquinone intermediate |

| Reactivity with O₂ (Reduced Form) | Can react with O₂ via single electron steps | Generally unreactive with O₂ | Readily reacts with O₂ |

| Mechanistic Probe For | Role of N1 protonation/H-bonding | Requirement of a 1-electron transfer pathway | Baseline activity |

Complementary Information from 8-Substituted and Other Flavin Analogs

While deaza-analogs provide insights by fundamentally altering the electron transfer pathway, analogs substituted at other positions, particularly C8, offer a more subtle way to probe enzyme mechanisms. researchgate.netuni-konstanz.de Replacing the C8-methyl group with substituents of varying electron-donating or electron-withdrawing character systematically perturbs the redox potential of the flavin without changing its ability to engage in either one- or two-electron chemistry. nih.gov

Common 8-substituted analogs include:

8-amino-flavin: An electron-donating group that lowers the flavin's redox potential, making it a stronger reducing agent. nih.gov

8-hydroxy-flavin: Another electron-donating substitution. uni-konstanz.de

8-chloro-flavin: An electron-withdrawing group that raises the redox potential, making the flavin more oxidizing. uni-konstanz.de

8-cyano-flavin: A strongly electron-withdrawing group that significantly raises the redox potential. nih.gov

These analogs are particularly powerful when used in studies of linear free-energy relationships (LFERs). nih.govuni-konstanz.de By reconstituting a flavoenzyme with a series of 8-substituted flavins and measuring the effect on a kinetic parameter (like k_cat), researchers can correlate the reaction rate with the flavin's redox potential. The slope of this correlation provides information about the charge distribution in the reaction's transition state. For example, in studies of medium-chain acyl-CoA dehydrogenase (MCAD), using analogs from 8-amino-FAD to 8-cyano-FAD helped demonstrate that the electron density at the flavin's N5 atom plays a role in modulating the acidity of the substrate's α-proton. nih.gov

Other analogs, such as 2-thioflavins and 4-thioflavins, provide distinct spectral signals upon reduction, allowing for clearer monitoring of redox state changes within the enzyme active site. uni-konstanz.de Analogs like 8-mercapto-flavin can be used to probe the accessibility of the flavin's dimethylbenzene ring to the solvent or to reactants. uni-konstanz.de

Synergistic Use of Multiple Flavin Analogs for Comprehensive Mechanistic Delineation

The most comprehensive understanding of a flavoenzyme's mechanism is achieved not by using a single analog, but by combining the insights gained from a diverse suite of them. This synergistic approach allows researchers to dissect different steps of a complex catalytic cycle. nih.govmdpi.com

A typical strategy might proceed as follows:

Establish the Electron Transfer Pathway: The first step is often to determine whether the reaction involves one- or two-electron transfers. This is accomplished by comparing the activity of the native enzyme with its activity after reconstitution with 5-deaza-FAD. If activity is abolished, a single-electron (radical) pathway is likely essential. mdpi.com The ability of this compound to rescue activity can further confirm the importance of the semiquinone while probing the role of the N1 position. mdpi.com

Probe Electronic Demands: Once a radical mechanism is implicated, a series of 8-substituted flavins can be employed to investigate the electronic requirements of the transition state for the radical-based step. The resulting LFER plot can reveal whether the transition state involves a buildup of positive or negative charge, providing a deeper level of mechanistic detail. nih.govnih.gov

Investigate Specific Interactions and Dynamics: Other analogs can be used to answer more specific questions. For instance, if the mechanism is proposed to involve a flavin-N5 adduct, analogs that modify this position can be used to test the hypothesis directly. nih.gov Spectrally distinct analogs like thioflavins can be used in rapid-kinetics studies to monitor the formation and decay of specific redox intermediates. uni-konstanz.de

By combining the "all-or-nothing" insights from 5-deaza-FAD, the radical-competence information from this compound, and the fine-tuning of redox potential from 8-substituted analogs, a detailed and robust model of the enzyme's catalytic mechanism can be constructed. This integrated approach leverages the unique properties of each analog to provide a multi-faceted view of flavin-dependent catalysis that would be impossible to obtain otherwise.

Advanced Research Methodologies Applied to 1 Deaza Fad Systems

Spectroscopic Techniques (e.g., UV-Vis, Fluorescence, EPR, NMR, Resonance Raman) for Characterizing 1-Deaza-FAD States and Intermediates

Spectroscopic techniques are indispensable for elucidating the electronic and structural properties of this compound in its free form and when bound to enzymes. Each method provides a unique window into the cofactor's state and its dynamic changes during catalysis.

UV-Visible (UV-Vis) Spectroscopy : This technique is fundamental for monitoring the oxidation state of the flavin. The UV-Vis absorption spectrum of this compound, like that of FAD, is sensitive to its redox state (oxidized, semiquinone, reduced) and its local environment. For instance, the oxidized form of FAD in nitroalkane oxidase exhibits characteristic maxima at 446, 384, and 274 nm. nih.gov Similar studies on this compound-reconstituted enzymes allow for the direct comparison of electronic properties and characterization of spectral shifts induced by protein binding, which can indicate changes in the polarity and hydrogen-bonding environment of the active site. nih.govnih.gov

Fluorescence Spectroscopy : 1-Deazaflavin derivatives exhibit distinct fluorescence properties compared to their native counterparts. Time-resolved fluorescence spectroscopy on 1-deazariboflavin (B42587) has revealed biexponential fluorescence decays, with lifetimes of 1.8 and 12.5 picoseconds in water. nih.gov Unlike native riboflavin (B1680620), 1-deaza derivatives show no detectable triplet state formation, meaning internal conversion and fluorescence are the primary decay pathways for the excited state. nih.gov This altered photophysics makes fluorescence a sensitive probe for studying the excited-state dynamics and the conformational changes within an enzyme active site upon reconstitution with this compound. unizar.es

Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR is a powerful technique for detecting and characterizing paramagnetic species, such as the flavin semiquinone radical, which is often a key intermediate in flavoenzyme catalysis. nih.gov EPR spectroscopy can measure the energy required to induce spin transitions, providing information about the specific paramagnetic species. nih.govyoutube.com By reconstituting an enzyme with this compound and trapping the semiquinone intermediate, EPR can be used to study the distribution of spin density in the 1-deaza-isoalloxazine ring. This provides insight into how the C(1)-H group, replacing N(1), alters the electronic structure of the radical and how the protein environment modulates its stability. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a versatile tool for structural and dynamic studies. researchgate.net For this compound systems, NMR can be used to confirm the covalent structure of the synthesized analog. In the context of an enzyme complex, NMR can probe the local environment of the bound cofactor. Isotopic labeling of either the this compound or the protein allows for the measurement of nuclear Overhauser effects (NOEs) to determine distances between the cofactor and specific amino acid residues, providing a detailed picture of the active site architecture in solution.

Resonance Raman (RR) Spectroscopy : RR spectroscopy enhances the vibrational modes of a chromophore by using an excitation laser wavelength that overlaps with an electronic absorption band. horiba.comhoriba.com This technique is highly sensitive to the vibrational structure of the flavin ring and its interactions with the protein. horiba.comnih.gov RR spectra of this compound bound to an enzyme can reveal specific vibrational modes that are perturbed by hydrogen bonding or other interactions with active site residues. Comparing these spectra to those of the native FAD-enzyme complex helps to pinpoint how the N(1) to C(1) substitution affects cofactor-protein interactions and the electronic distribution within the isoalloxazine ring system. nih.gov

Table 1: Comparison of Spectroscopic Probes for FAD vs. This compound Systems

| Spectroscopic Technique | Information Gained for Native FAD Systems | Specific Insights from this compound Analog |

|---|---|---|

| UV-Vis Spectroscopy | Monitors redox state changes (oxidized, semiquinone, reduced). nih.gov | Quantifies shifts in redox potential; reveals altered electronic ground state due to C(1) substitution. |

| Fluorescence Spectroscopy | Probes excited state dynamics and conformational changes; often quenched in native FAD. unizar.es | Characterizes unique excited-state decay pathways (no triplet formation); acts as a sensitive reporter of the active site environment. nih.gov |

| EPR Spectroscopy | Characterizes the electronic structure and environment of the flavin semiquinone radical intermediate. nih.gov | Reveals redistribution of spin density in the semiquinone radical due to the lack of the N(1) atom. |

| NMR Spectroscopy | Determines the solution structure of the cofactor-protein complex and maps binding interactions. researchgate.net | Defines precise structural changes in the active site accommodating the 1-deaza analog. |

| Resonance Raman Spectroscopy | Identifies specific vibrational modes sensitive to hydrogen bonding and protein interactions. horiba.comnih.gov | Pinpoints changes in key cofactor-protein hydrogen bonds, particularly those involving the pyrimidine (B1678525) subnucleus. |

Kinetic Isotope Effect (KIE) Studies Utilizing this compound

The kinetic isotope effect (KIE) is the change in reaction rate that occurs when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.orglibretexts.org It is a primary tool for investigating reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step. libretexts.orgprinceton.edu

The use of this compound in conjunction with KIE studies provides a multi-layered approach to dissecting enzyme mechanisms. The redox potential of this compound is significantly lower (more negative) than that of FAD, making it a poorer oxidant but a stronger reductant. This change in driving force can alter the rate-determining step of a reaction.

For example, in a hydride transfer reaction catalyzed by a flavoenzyme, a primary deuterium (B1214612) KIE (kH/kD > 1) is expected if the C-H bond of the substrate is cleaved in the rate-limiting step. Researchers can perform parallel KIE experiments on the enzyme reconstituted with native FAD and with this compound.

If the KIE is large with native FAD but diminishes or disappears with this compound, it suggests that the hydride transfer step is no longer fully rate-limiting. The lower oxidizing power of this compound may have slowed the chemical step so much that another step, such as product release, has become rate-determining.

Conversely, an increase in the observed KIE with this compound could indicate that the chemical step has become even more rate-limiting compared to other steps in the catalytic cycle.

These comparative studies are powerful for building a detailed free energy profile of the reaction and understanding how the electronic properties of the flavin cofactor tune the catalytic efficiency of the enzyme. nih.govnih.gov

Table 2: Illustrative Kinetic Isotope Effect (KIE) Study

| Enzyme System | Substrate | Measured Rate (k) | KIE (kH/kD) | Interpretation |

|---|---|---|---|---|

| Enzyme + Native FAD | Substrate-H | kH_FAD | 6.5 | A large KIE suggests that C-H bond cleavage is the rate-determining step in the native enzyme. libretexts.org |

| Enzyme + Native FAD | Substrate-D | kD_FAD | ||

| Enzyme + this compound | Substrate-H | kH_1-deaza | 1.2 | The KIE is quenched, suggesting C-H bond cleavage is no longer rate-determining, likely due to the altered redox potential of this compound making the chemical step inherently slower. |

| Enzyme + this compound | Substrate-D | kD_1-deaza |

Protein Crystallography and Structural Biology of this compound Bound Enzymes

Protein X-ray crystallography provides high-resolution, three-dimensional structures of enzyme-cofactor complexes, offering a static snapshot of atomic-level interactions. nih.gov Determining the crystal structure of a flavoenzyme reconstituted with this compound is critical for understanding the functional data obtained from spectroscopy and kinetics.

By comparing the crystal structure of the this compound-bound enzyme to the native structure, researchers can visualize:

Cofactor Conformation : Whether the this compound molecule adopts the same bent or planar conformation as native FAD within the active site. FAD conformation is often crucial for catalysis and is influenced by the protein fold, such as the Rossmann fold. nih.gov

Binding Pocket Rearrangements : The substitution of a nitrogen atom for a C-H group removes a potential hydrogen bond acceptor at the N(1) position and introduces a slightly more hydrophobic group. Crystallography can reveal if nearby amino acid side chains or backbone atoms shift to accommodate this change.

Water Molecule Networks : Changes in the hydrogen bonding network, including the positions of ordered water molecules, can have profound effects on proton transfer pathways and substrate activation.

Substrate Binding : The structure can show whether the altered cofactor affects the binding orientation of a substrate or inhibitor, providing a structural basis for observed changes in affinity or reactivity. wikipedia.org

These structural insights are essential for interpreting how the subtle modification in the cofactor is translated into potentially large changes in enzymatic activity and mechanism. nih.govnih.gov

Table 3: Structural Features Analyzed via Crystallography of this compound-Enzyme Complexes

| Structural Feature | Question Addressed | Potential Finding with this compound |

|---|---|---|

| Cofactor Conformation | Does the analog fit into the active site without major distortion? nih.gov | Minor changes in the pucker or planarity of the isoalloxazine ring system. |

| Pyrophosphate Binding | Is the primary anchoring of the cofactor via its ADP moiety affected? nih.gov | Typically unchanged, as this part of the molecule is distant from the N(1) position. |

| Interactions at N(1)/C(1) | How does the protein accommodate the loss of a hydrogen bond acceptor? | Loss of a hydrogen bond from a protein backbone or side chain to the cofactor. |

| Active Site Volume | Does the substitution create or fill space in the active site? | Slight alteration of the active site cavity, potentially affecting substrate access or positioning. |

Computational Chemistry and Molecular Dynamics Simulations of this compound-Enzyme Complexes

Computational methods provide a powerful complement to experimental techniques, offering insights into the dynamic behavior and electronic properties of this compound systems that are often difficult to observe directly. jstar-research.comyoutube.com

Quantum Chemistry : Methods like Density Functional Theory (DFT) can be used to calculate the intrinsic properties of this compound. These calculations can predict its redox potential, charge distribution, and the energies of its molecular orbitals. By comparing these theoretical values with those of native FAD, researchers can develop a fundamental understanding of how the C-for-N substitution perturbs the cofactor's electronic structure, which underlies the changes in its reactivity.

Molecular Dynamics (MD) Simulations : MD simulations model the movements of atoms in a protein-cofactor complex over time, providing a "molecular movie" of its dynamic behavior. nih.govharvard.edu For a this compound-enzyme complex, MD simulations can:

Analyze the stability of the hydrogen-bonding network between the cofactor and the protein over time. rsc.org

Simulate the binding and unbinding (egress) pathways of substrates and products, exploring how the modified cofactor might alter these routes. rsc.org

Be combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) simulations to model the chemical reaction step itself, providing detailed information about the transition state.

These computational approaches bridge the gap between static crystal structures and bulk kinetic or spectroscopic data, providing a dynamic, atom-level picture of how a this compound-reconstituted enzyme functions. nih.gov

Table 4: Application of Computational Methods to this compound Systems

| Computational Method | Objective | Example Insight for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Calculate intrinsic electronic properties. jstar-research.com | Predicts a more negative redox potential for this compound compared to FAD, explaining its altered reactivity. |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the enzyme-cofactor complex. nih.gov | Reveals that the loss of a key hydrogen bond at C(1) increases the flexibility of a loop gating the active site. |

| QM/MM Simulations | Model the enzymatic reaction mechanism at a quantum level. | Calculates the energy barrier for hydride transfer, showing it is higher for this compound, consistent with slower kinetics. |

| Molecular Docking | Predict the binding pose of a substrate or inhibitor. youtube.com | Shows that a substrate binds in a slightly different orientation in the this compound complex, explaining a change in product specificity. |

Future Directions and Emerging Research Avenues for 1 Deaza Fad

Development of Novel 1-Deaza-FAD Derivatives for Enhanced Probing Capabilities

The utility of this compound as a mechanistic probe has spurred interest in creating new derivatives with tailored properties. While the synthesis of 1-deazariboflavin (B42587) has historically been challenging, recent advancements have significantly improved yields, making it more accessible for enzymatic studies. researchgate.net Future research will likely focus on synthesizing a broader range of this compound analogs to expand their application.

The development of these derivatives can be approached systematically. For instance, modifications to the isoalloxazine ring system, other than the N-1 position, could fine-tune the electronic properties of the molecule. This would allow for a more nuanced dissection of enzyme mechanisms. The synthesis of such derivatives often involves multi-step chemical processes, starting from precursor molecules and employing techniques like phosphoramidite (B1245037) chemistry to incorporate the modified base into an oligonucleotide or to build the full FAD structure. nih.gov